N-butylhexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butylhexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-5-7-8-10-11-9-6-4-2/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZWCDKHEOBGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952640 | |
| Record name | N-Butylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38202-69-6, 30278-08-1 | |
| Record name | N-n-Butyl-n-hexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Understanding of N Butylhexan 1 Amine
Established Synthetic Pathways for N-butylhexan-1-amine and Related Secondary Amines
Reductive Amination Routes for Formation of this compound
Reductive amination stands as a cornerstone method for the synthesis of secondary and tertiary amines, offering a robust and selective route that often circumvents the over-alkylation issues inherent in direct alkylation methods stackexchange.comchemistrysteps.comgoogle.comharvard.edumasterorganicchemistry.comjocpr.com. This strategy involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine, forming an imine or iminium ion intermediate, which is subsequently reduced to the desired amine stackexchange.comchemistrysteps.comharvard.edumasterorganicchemistry.comjocpr.comrsc.orglibretexts.org.
For the synthesis of this compound, two primary reductive amination pathways exist:
Reaction of Hexanal with Butylamine (B146782): Hexanal reacts with butylamine to form an imine intermediate, which is then reduced to this compound chemistrysteps.comgoogle.comharvard.edumasterorganicchemistry.comjocpr.comlibretexts.org.
Reaction of Butanal with Hexylamine (B90201): Alternatively, butanal can react with hexylamine to form an imine, which is subsequently reduced to yield this compound chemistrysteps.comgoogle.comharvard.edumasterorganicchemistry.comjocpr.comlibretexts.org.
The mechanism typically proceeds through the nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal. This intermediate then undergoes dehydration to yield the imine (or iminium ion), which is the species reduced by the hydride source stackexchange.comchemistrysteps.comharvard.edursc.orglibretexts.org.
Commonly employed reducing agents for this transformation include:
Sodium Triacetoxyborohydride (NaBH(OAc)3): This reagent is highly favored due to its mildness, selectivity for imines/iminium ions over carbonyl compounds, and tolerance of various functional groups. Reactions are typically conducted in solvents like tetrahydrofuran (B95107) (THF) or dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate imine formation stackexchange.comharvard.eduorganic-chemistry.org.
Sodium Cyanoborohydride (NaBH3CN): Historically significant, NaBH3CN is also selective for imines/iminium ions, particularly under slightly acidic conditions (pH 3-7) chemistrysteps.comharvard.eduorganic-chemistry.org. However, its toxicity and the potential generation of cyanide byproducts necessitate careful handling.
Catalytic Hydrogenation: The use of hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is another effective method, often performed under moderate pressure google.comlibretexts.orgorganic-chemistry.org.
Reductive amination generally affords high yields, often exceeding 90% under optimized conditions, and is a preferred method for achieving selective secondary amine formation, thereby avoiding the complications of polyalkylation stackexchange.comchemistrysteps.comgoogle.comharvard.edumasterorganicchemistry.comjocpr.com.
Alkylation Reactions Utilizing Primary Amine Precursors
The direct alkylation of primary amines with alkyl halides is a classical method for synthesizing secondary amines like this compound libretexts.orgresearchgate.netnii.ac.jp. This approach relies on the nucleophilic substitution (SN2) reaction where the nitrogen atom of a primary amine attacks the electrophilic carbon of an alkyl halide.
For this compound, this can be achieved through two main routes:
Hexylamine + Butyl Halide: Reacting hexylamine with a butyl halide (e.g., butyl bromide or butyl chloride).
Butylamine + Hexyl Halide: Reacting butylamine with a hexyl halide (e.g., hexyl bromide or hexyl chloride).
A significant drawback of this method is the potential for over-alkylation libretexts.orgresearchgate.netnii.ac.jp. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to its further reaction with the alkyl halide to produce tertiary amines and, in some cases, quaternary ammonium (B1175870) salts.
To mitigate over-alkylation and favor the formation of the desired secondary amine, careful control of reaction stoichiometry and conditions is crucial. Using a slight excess of the primary amine or precisely controlling the addition of the alkyl halide can enhance selectivity researchgate.net. For example, studies have demonstrated that reacting aniline (B41778) with butyl bromide in the presence of sodium bicarbonate as a base at 80°C can yield the secondary amine in good yields (around 75%) with minimal formation of tertiary amine (<10%) researchgate.net. Similar results are observed when using hexyl bromide researchgate.net. Yields for these alkylation reactions typically range from moderate to good (70-85%), but achieving high selectivity for the secondary amine remains a key consideration.
Gabriel Synthesis and Analogous Phthalimide-Based Methods
The Gabriel synthesis is a well-established and reliable method primarily employed for the preparation of primary amines from primary alkyl halides nrochemistry.comchemistrysteps.comwikipedia.orglibretexts.orgmasterorganicchemistry.com. The process involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide, usually through acidic hydrolysis or hydrazinolysis with hydrazine (B178648) hydrate (B1144303) nrochemistry.comchemistrysteps.comwikipedia.orgmasterorganicchemistry.com.
However, the traditional Gabriel synthesis is not directly applicable to the synthesis of secondary amines like this compound. It generally fails with secondary alkyl halides due to steric hindrance and the mechanism's reliance on specific SN2 reactivity patterns wikipedia.org. While alternative Gabriel reagents have been developed that can be adapted for secondary amine synthesis, these typically involve different imide or sulfonamide precursors and are less conventional than the classic phthalimide-based method wikipedia.org. Therefore, the standard Gabriel synthesis is not considered a primary route for preparing this compound.
Novel Methodologies for this compound Synthesis
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized C-N bond formation, offering highly efficient and versatile routes to amines, including secondary amines. Among these, the Buchwald-Hartwig amination is a prominent palladium-catalyzed method for coupling amines with aryl or alkyl halides (and pseudohalides) jkchemical.comlibretexts.orgwikipedia.orgnrochemistry.com.
This reaction involves the catalytic cycle of oxidative addition of the halide to a Pd(0) species, followed by amine coordination, deprotonation (assisted by a base), and reductive elimination to form the C-N bond and regenerate the catalyst jkchemical.comlibretexts.orgwikipedia.orgnrochemistry.com. The development of sophisticated phosphine (B1218219) ligands (e.g., BINAP, Xantphos, BrettPhos) has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines with various aryl and alkyl electrophiles under relatively mild conditions jkchemical.comlibretexts.orgnrochemistry.com.
For the synthesis of this compound, the Buchwald-Hartwig amination would typically involve the coupling of butylamine with a hexyl halide or hexylamine with a butyl halide. This methodology is recognized for its broad substrate scope, high functional group tolerance, and often superior yields and selectivity compared to traditional methods, making it a powerful tool for constructing complex amines wikipedia.org. While specific yields for this compound via this route are not detailed in the surveyed literature, the method is well-established for the synthesis of diverse secondary amines.
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, offers an environmentally friendly and metal-free alternative for amine synthesis beilstein-journals.orgmdpi.comnih.gov. This field has seen significant growth, with organocatalysts being employed in various C-N bond-forming reactions.
One promising avenue is organocatalytic reductive amination, where organic molecules facilitate the reaction between carbonyl compounds and amines, followed by reduction organic-chemistry.orgrsc.org. These methods can operate under mild conditions and avoid the use of transition metals, thereby reducing potential contamination and simplifying purification rsc.orgrsc.org.
While specific examples of organocatalytic synthesis directly targeting this compound are not extensively detailed in the provided search results, the general principles are well-established. Research has explored organocatalysts such as thioureas, amines, and chiral Lewis bases for promoting reductive amination and other amine synthesis pathways beilstein-journals.orgmdpi.comnih.govorganic-chemistry.orgrsc.org. For instance, the use of Hantzsch esters as hydrogen donors in conjunction with organocatalysts has been reported for the efficient synthesis of various amines, demonstrating the potential of this approach for constructing secondary amines like this compound.
Data Tables
Table 1: Comparison of Key Synthetic Methods for this compound
| Method | Precursors | Key Reagents/Catalysts | Typical Yield Range | Advantages | Disadvantages |
| Reductive Amination | Hexanal + Butylamine OR Butanal + Hexylamine | NaBH(OAc)3, NaBH3CN, H2/Catalyst | High (>90%) | Avoids over-alkylation, high selectivity | Requires carbonyl compounds |
| Alkylation | Hexylamine + Butyl halide OR Butylamine + Hexyl halide | Alkyl halide, Base (e.g., NaHCO3) | Moderate to Good (70-85%) | Direct, uses common reagents | Risk of over-alkylation, lower selectivity |
| Buchwald-Hartwig Amination | Hexylamine + Butyl halide OR Butylamine + Hexyl halide | Pd catalyst, Phosphine ligand, Strong base | High (often >80%) | Broad scope, functional group tolerance | Requires precious metal catalyst, specific ligands |
| Gabriel Synthesis | Primary alkyl halide | Potassium phthalimide, Hydrazine/Acid | N/A (for secondary) | High yield for primary amines | Not suitable for secondary amines |
| Organocatalysis | Various (e.g., carbonyls, amines) | Organic catalyst, Reductant (if reductive amination) | Variable | Metal-free, mild conditions, eco-friendly | Still developing for some specific amines |
Table 2: Representative Conditions for Reductive Amination
| Reducing Agent | Solvent | pH/Additives | Typical Yield | Notes | References |
| NaBH(OAc)3 | THF, DCE | Acetic acid (cat.) | High (>90%) | Mild, functional group tolerant | stackexchange.comharvard.eduorganic-chemistry.org |
| NaBH3CN | MeOH, THF | Acidic (pH 3-7) | 60-99% | Selective for imines/iminium ions | chemistrysteps.comharvard.eduorganic-chemistry.org |
| H2/Catalyst (Pd/C) | EtOH, MeOH | Pressure | Good to High | Catalytic hydrogenation route | google.comlibretexts.orgorganic-chemistry.org |
Table 3: Alkylation Selectivity Example
| Amine | Alkyl Halide | Base | Conditions | Secondary Amine Yield | Tertiary Amine Yield | Reference |
| Aniline | Butyl Bromide | NaHCO3 | 80°C | ~75% | <10% | researchgate.net |
| Aniline | Hexyl Bromide | NaHCO3 | 80°C | ~75% | <5% | researchgate.net |
Compound List
this compound
Hexanal
Butylamine
Hexylamine
Butanal
Butyl bromide
Butyl chloride
Hexyl bromide
Hexyl chloride
Phthalimide
Potassium phthalimide
Hydrazine hydrate
Aryl halide
Alkyl halide
Palladium catalyst
Phosphine ligand
Tertiary amine
Primary amine
Secondary amine
Aldehyde
Ketone
Imine
Enamine
Iminium ion
Aniline
Benzyl (B1604629) alcohol
N-benzylhexan-1-amine
N-phenyl aniline
N-methyl-N-phenyl formamide (B127407)
N-Boc-L-valinol
N-hexylamine
(2-Fluorophenyl)amine
(2-Fluorophenyl)hexylamine
Biocatalytic Synthesis Routes for Chiral Amine Derivatives (if applicable for analogues)
While this compound itself is an achiral molecule, biocatalysis offers powerful methods for amine synthesis, particularly for chiral amines. Enzymes such as Imine Reductases (IREDs) and Reductive Aminases (RedAms) are instrumental in catalyzing reductive amination reactions, often with high chemo- and stereoselectivity wikipedia.orguva.nlresearchgate.netnih.govrsc.orgresearchgate.net. These enzymes facilitate the formation of C-N bonds by reducing imine or iminium ion intermediates, which are also central to chemical reductive amination pathways.
IREDs, for instance, are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of prochiral imines and iminium ions to chiral amines researchgate.netnih.govrsc.org. Reductive aminases (RedAms) represent a subclass of IREDs that can catalyze both imine formation and reduction, often directly from carbonyl compounds and amines nih.govresearchgate.net. Although the primary focus of research in this area has been on generating enantiomerically pure chiral amines for pharmaceutical applications, the fundamental enzymatic mechanism of imine reduction is directly applicable to the synthesis of achiral secondary amines like this compound. The principles of enzyme-catalyzed C=N bond reduction, cofactor regeneration, and substrate specificity, as demonstrated in biocatalytic routes for chiral amine synthesis, provide a foundation for developing sustainable and efficient biocatalytic methods for achiral secondary amines as well uva.nlnih.govacs.org.
Mechanistic Investigations of this compound Formation
The formation of this compound is primarily achieved through the well-established reductive amination reaction. This process typically involves the condensation of a primary amine with a carbonyl compound, followed by the reduction of the resulting imine intermediate.
Detailed Reaction Mechanisms of Key Synthetic Steps
Reductive amination offers a controlled method for synthesizing secondary amines, avoiding issues like over-alkylation that can occur with direct alkylation of amines masterorganicchemistry.comharvard.edu. The synthesis of this compound can be envisioned via two main pathways:
Hexylamine + Butyraldehyde: Hexylamine reacts with butyraldehyde.
Butylamine + Hexanal: Butylamine reacts with hexanal.
Both pathways follow a common mechanistic sequence:
Step 1: Nucleophilic Attack and Hemiaminal Formation: The nucleophilic nitrogen atom of the primary amine (hexylamine or butylamine) attacks the electrophilic carbonyl carbon of the aldehyde (butyraldehyde or hexanal). This addition reaction forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine) wikipedia.orgrsc.orgresearchgate.netmasterorganicchemistry.comharvard.eduorganic-chemistry.orgpearson.comorganicchemistrytutor.comlibretexts.orglibretexts.orgmasterorganicchemistry.comacs.orgnih.govlibretexts.orglibretexts.org. This step is typically reversible.
Step 2: Dehydration to Imine/Iminium Ion: The hemiaminal undergoes dehydration, losing a molecule of water, to form an imine (a compound with a C=N double bond) wikipedia.orgrsc.orgmasterorganicchemistry.comharvard.eduorganic-chemistry.orgpearson.comorganicchemistrytutor.comlibretexts.orglibretexts.orgmasterorganicchemistry.comacs.orgnih.govlibretexts.orglibretexts.org. Under mildly acidic conditions (pH 4-5), the imine can be protonated to form a more reactive iminium ion wikipedia.orgmasterorganicchemistry.compearson.commasterorganicchemistry.com. The equilibrium of this step is often shifted towards imine formation by removing water, for example, through azeotropic distillation or the use of dehydrating agents acsgcipr.org.
Step 3: Reduction of Imine/Iminium Ion: The imine or iminium ion intermediate is then reduced to the target secondary amine, this compound. Common reducing agents employed for this transformation include:
Sodium Borohydride (NaBH₄): A general reducing agent, though less selective for imines over carbonyls in some cases wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orgacsgcipr.orgnumberanalytics.com.
Sodium Cyanoborohydride (NaBH₃CN): Mildly acidic conditions are required, and it selectively reduces iminium ions over carbonyl compounds wikipedia.orgmasterorganicchemistry.comharvard.eduorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgacsgcipr.orgyoutube.com.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent, particularly effective for direct reductive amination where it preferentially reduces imines in the presence of carbonyls wikipedia.orgmasterorganicchemistry.comharvard.eduorganic-chemistry.orgacs.orgnih.govacsgcipr.orgnumberanalytics.com.
Catalytic Hydrogenation (H₂/Metal Catalyst): Using catalysts like palladium (Pd) or nickel (Ni) can also effectively reduce imines wikipedia.orglibretexts.orglibretexts.orglibretexts.orgnumberanalytics.comyoutube.com.
Role of Intermediates in this compound Synthesis
The hemiaminal and the imine/iminium ion are critical intermediates in the reductive amination pathway leading to this compound.
Hemiaminal: This intermediate is formed in the initial reversible step of amine addition to the carbonyl. Its concentration is influenced by the relative reactivity of the amine and carbonyl compound, as well as reaction conditions.
Imine/Iminium Ion: The dehydration of the hemiaminal yields the imine. The iminium ion, formed under acidic conditions, is generally more electrophilic and thus more readily reduced by hydride reducing agents than the neutral imine or the starting carbonyl compound wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com. The pH of the reaction medium plays a crucial role; mildly acidic conditions (pH 4-5) are optimal for imine formation and subsequent reduction, as they activate the carbonyl for nucleophilic attack while keeping the amine nucleophilic masterorganicchemistry.commasterorganicchemistry.com. The choice of reducing agent, such as NaBH(OAc)₃, is designed to selectively target the imine/iminium intermediate, ensuring efficient conversion to the amine product without reducing the starting aldehyde or ketone acs.orgnih.gov.
Stereochemical Control in this compound Synthesis
This compound is an achiral molecule. Its structure, CH₃(CH₂)₅NH(CH₂)₃CH₃, lacks any stereocenters. A stereocenter requires a carbon atom bonded to four different groups, or a chiral atom like nitrogen in specific circumstances (which is not the case here due to rapid inversion). Consequently, the synthesis of this compound does not involve or require stereochemical control, as only one achiral product is formed. This contrasts with the synthesis of chiral amines, where stereochemical control is paramount and often achieved through asymmetric catalysis or biocatalysis wikipedia.orguva.nlnih.gov.
Data Tables
Table 1: Key Intermediates in Reductive Amination for this compound Synthesis
| Intermediate Name | Role in Reaction Mechanism |
| Hemiaminal | Formed by the initial nucleophilic addition of the amine to the carbonyl group. |
| Imine | Formed by the dehydration of the hemiaminal; C=N double bond precursor to the amine. |
| Iminium Ion | Protonated form of the imine, generally more reactive towards reduction. |
Reactivity Profile and Transformational Chemistry of N Butylhexan 1 Amine
Nucleophilic Reactivity of the Nitrogen Center in N-butylhexan-1-amine
The lone pair of electrons on the nitrogen atom of this compound renders it a potent nucleophile, enabling it to attack electron-deficient centers and initiate a range of chemical reactions. This nucleophilicity is the basis for its alkylation, acylation, and condensation reactions with carbonyl compounds.
Alkylation Reactions to Form Tertiary Amines and Quaternary Ammonium (B1175870) Salts
This compound readily undergoes nucleophilic substitution reactions with alkyl halides to form tertiary amines. savemyexams.comchemguide.co.ukdocbrown.info In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. For instance, the reaction with methyl iodide would yield N-butyl-N-methylhexan-1-amine.
Further alkylation of the resulting tertiary amine is also possible, leading to the formation of a quaternary ammonium salt. savemyexams.com This second alkylation step occurs because the tertiary amine is also nucleophilic. Treatment with an excess of an alkylating agent, such as methyl iodide, ensures the formation of the quaternary ammonium salt, for example, N-butyl-N-hexyl-N,N-dimethylammonium iodide. The formation of these salts results in a permanently charged species, independent of the solution's pH.
| Reactant | Product | Reaction Type |
| This compound + Methyl Iodide | N-butyl-N-methylhexan-1-amine | Alkylation (Tertiary Amine Formation) |
| N-butyl-N-methylhexan-1-amine + Methyl Iodide | N-butyl-N-hexyl-N,N-dimethylammonium iodide | Alkylation (Quaternary Ammonium Salt Formation) |
Acylation Reactions Leading to Amide Derivatives
The nucleophilic nitrogen of this compound can also attack the electrophilic carbonyl carbon of acyl halides and acid anhydrides, leading to the formation of N,N-disubstituted amides. youtube.comdocbrown.infochemguide.co.uk In the reaction with an acyl chloride, such as acetyl chloride, the amine displaces the chloride ion, forming N-butyl-N-hexylacetamide and hydrogen chloride. chemguide.co.uk Similarly, reaction with an acid anhydride, like acetic anhydride, yields the corresponding amide and a carboxylic acid as a byproduct. These acylation reactions are typically rapid and efficient.
| Reactant | Product | Byproduct |
| This compound + Acetyl Chloride | N-butyl-N-hexylacetamide | Hydrogen Chloride |
| This compound + Acetic Anhydride | N-butyl-N-hexylacetamide | Acetic Acid |
Reactions with Carbonyl Compounds: Imine and Enamine Formation
This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. masterorganicchemistry.comlibretexts.org The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. chemistrysteps.comyoutube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form an iminium ion intermediate. chemistrysteps.commasterorganicchemistry.com Since this compound is a secondary amine and lacks a second hydrogen on the nitrogen, deprotonation occurs at an adjacent carbon atom, leading to the formation of a carbon-carbon double bond and the final enamine product. masterorganicchemistry.comlibretexts.org For example, the reaction with a ketone like cyclohexanone (B45756) would yield an enamine.
In contrast, primary amines react with aldehydes and ketones to form imines, which contain a carbon-nitrogen double bond. masterorganicchemistry.commasterorganicchemistry.comlumenlearning.comyoutube.comlibretexts.org
Basicity and Proton Transfer Phenomena Involving this compound
The lone pair of electrons on the nitrogen atom of this compound not only makes it nucleophilic but also confers basic properties. It can readily accept a proton (H+) from an acid in a classic Brønsted-Lowry acid-base reaction.
Factors Influencing the Basicity of this compound (e.g., Inductive Effects)
The basicity of this compound is significantly influenced by the electronic properties of the alkyl groups attached to the nitrogen atom. The butyl and hexyl groups are electron-donating groups that exert a positive inductive effect (+I effect). wikipedia.org This effect involves the pushing of electron density towards the nitrogen atom, thereby increasing the electron density on the nitrogen and making the lone pair more available to accept a proton. Consequently, this compound is a stronger base than ammonia (B1221849) and primary amines, which have fewer or less bulky alkyl groups.
Protonation Equilibria in Aqueous and Non-Aqueous Media
In the presence of a proton source, such as water or an acid, this compound exists in equilibrium with its protonated form, the N-butyl-N-hexylammonium ion. researchgate.net
The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the equilibrium shifts towards the protonated form, the water-soluble N-butyl-N-hexylammonium salt. chemrevise.org This property is often exploited in purification processes to separate amines from non-basic organic compounds. In basic conditions, the equilibrium favors the unprotonated, free amine form.
Participation in Multicomponent Reactions (e.g., Ugi Reaction variations)
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single operation to form a complex product. The Ugi reaction, a cornerstone of MCRs, typically involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides. wikipedia.org The amine component is crucial as it first forms an imine with the aldehyde, which then undergoes further reaction with the isocyanide and carboxylic acid. wikipedia.org
Advanced Studies on Reaction Kinetics and Thermodynamic Considerations
Advanced studies into the specific reaction kinetics and thermodynamics of this compound are limited in publicly accessible literature. Kinetic studies, which measure the rates of chemical reactions, would provide essential data such as rate constants, reaction orders, and activation energies for transformations involving this amine. Such data is fundamental for optimizing reaction conditions and understanding reaction mechanisms.
Similarly, while basic physicochemical and thermodynamic properties are documented, comprehensive thermodynamic analyses of reactions involving this compound are not widely published. Such studies would typically involve measuring key parameters like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, which together determine the feasibility and spontaneity of a chemical process.
For analogous secondary amines, thermodynamic studies have been conducted. For example, detailed thermodynamic analysis of the disproportionation of cyclohexylamine (B46788) to dicyclohexylamine (B1670486) over a nickel catalyst has been performed, calculating the reaction's standard enthalpy, entropy, and Gibbs free energy to determine its spontaneity at different temperatures. icm.edu.plresearchgate.net This type of research provides a framework for how the thermodynamic profile of a reaction involving a secondary amine could be rigorously evaluated.
Thermochemical and thermophysical data for this compound are noted to be available in specialized databases, such as the NIST / TRC Web Thermo Tables, which compile critically evaluated data on the properties of chemical compounds. nist.gov Access to this specific data typically requires a subscription to the service. nist.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 30278-08-1 | nist.gov |
| Molecular Formula | C10H23N | chemspider.com |
| Molecular Weight | 157.30 g/mol | stenutz.eu |
| IUPAC Name | this compound | nist.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclohexylamine |
| Dicyclohexylamine |
Derivatization Strategies and Synthetic Utility of N Butylhexan 1 Amine
Synthesis of N-butylhexan-1-amine Derivatives for Specialized Applications
The derivatization of this compound can be broadly categorized into modifications at the nitrogen center (N-functionalization) and alterations of the peripheral alkyl side-chains. These strategies are pivotal for tuning the molecule's physicochemical properties for specific applications.
The lone pair of electrons on the nitrogen atom makes it a prime site for functionalization. Common strategies involve alkylation and arylation to form tertiary amines, which possess different reactivity profiles and physical properties compared to the parent secondary amine.
N-Alkylation and N-Arylation: this compound can be readily converted to a tertiary amine via N-alkylation. This is a common and powerful method for synthesizing unsymmetrical tertiary amines. For instance, methylation using reagents like formaldehyde (B43269) in the presence of a suitable catalyst can yield N-butyl-N-methylhexan-1-amine. Various catalytic systems, including those based on ruthenium, iridium, and palladium, have been developed to facilitate efficient N-alkylation of secondary amines with high yields. libretexts.orgresearchgate.net A significant challenge in N-alkylation is preventing over-alkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium (B1175870) salt. yale.eduresearchgate.net
Another key N-functionalization is N-arylation, which involves forming a bond between the nitrogen and an aromatic ring. This is typically achieved through metal-catalyzed cross-coupling reactions, a popular approach for the synthesis of aryl-alkyl amines. researchgate.net
N-Dealkylation Pathways: While N-dealkylation is the process of removing an alkyl group, it is a crucial strategy in the broader context of amine derivatization. researchgate.netscispace.com For example, a tertiary amine derived from this compound could be selectively dealkylated to yield a different secondary amine. This two-step process of alkylation followed by selective dealkylation provides a pathway to novel amine structures. Classical methods for N-dealkylation include the von Braun reaction, which utilizes cyanogen (B1215507) bromide, and reactions involving chloroformate esters like vinyl chloroformate or propargyl chloroformate. researchgate.netorganic-chemistry.orgyoutube.com The choice of reagent can allow for the selective cleavage of one N-alkyl group over another, often with selectivity in the order of benzyl (B1604629) > allyl > isopropyl > methyl. youtube.com
| Reaction Type | Reagent(s) | Catalyst(s) | Product Type | Reference(s) |
| N-Methylation | Formaldehyde, Methanol | Ru/C, Cp*Ir complexes | Tertiary Amine | libretexts.org, researchgate.net |
| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃) | Tertiary Amine | researchgate.net, yale.edu |
| N-Arylation | Aryl Halides/Triflates | Palladium or Copper complexes | Tertiary Aryl-Alkyl Amine | researchgate.net, researchgate.net |
| N-Dealkylation | Cyanogen Bromide (BrCN) | None (Von Braun Reaction) | Secondary Amine | researchgate.net |
| N-Dealkylation | Vinyl Chloroformate | None | Secondary Amine | organic-chemistry.org |
| N-Dealkylation | Propargyl Chloroformate | None | Secondary Amine (Poc-protected) | youtube.com |
Functionalization of the butyl and hexyl side-chains of this compound is synthetically challenging due to the high reactivity of the amine group itself. libretexts.org The nitrogen atom is susceptible to oxidation and can react with many electrophilic reagents intended for C-H functionalization. libretexts.orgmasterorganicchemistry.com Therefore, a successful strategy for side-chain modification typically requires a protection-functionalization-deprotection sequence.
Protection of the Amine: The first step involves converting the secondary amine into a less reactive functional group. Carbamates are excellent protecting groups for amines. organic-chemistry.org Reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (Cbz-Cl) would yield the corresponding Boc- or Cbz-protected amine, respectively. rsc.org This transformation renders the nitrogen non-nucleophilic and more resistant to oxidation. organic-chemistry.orgmasterorganicchemistry.com
Side-Chain Functionalization: With the nitrogen atom protected, modern synthetic methods for C-H functionalization can be explored. researchgate.netresearchgate.net While selective functionalization of unactivated sp³ C-H bonds in simple alkyl chains remains a significant challenge, techniques involving transition metal catalysis (e.g., palladium, rhodium) or photoredox catalysis could potentially introduce functional groups. yale.eduresearchgate.net These methods could theoretically enable the introduction of hydroxyl, halogen, or even new carbon-carbon bonds at specific positions along the butyl or hexyl chains, although achieving high regioselectivity would be difficult.
Deprotection: Following the modification of the side-chain, the protecting group is removed to regenerate the amine. The Boc group is typically cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is commonly removed by catalytic hydrogenation. rsc.org This sequence provides access to this compound derivatives with tailored alkyl chains.
Utilization of this compound as a Building Block in Complex Molecule Synthesis
The nucleophilic character of the secondary amine makes this compound a valuable building block for constructing larger, more complex molecular frameworks, including macrocycles and heterocycles.
Macrocycles, which are large ring structures, are an important class of molecules in drug discovery and materials science. The synthesis of nitrogen-containing macrocycles often involves the reaction of amine building blocks with molecules containing two or more electrophilic sites (bis-electrophiles). nih.govresearchgate.net While diamines are commonly used to form the backbone of the macrocycle, a secondary monoamine like this compound can be incorporated as a side chain or as part of a multi-component strategy. nih.gov For example, in a sequential synthesis, an initial building block could be reacted with this compound, followed by a cyclization step with a bis-electrophile linker to form the final macrocyclic product. nih.gov The lipophilic butyl and hexyl groups of the amine would impart specific solubility and conformational properties to the resulting macrocycle.
Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. mdpi.com Amines are fundamental precursors for the synthesis of these ring systems. This compound can act as a nitrogen nucleophile in a variety of cyclization reactions. For instance, it could react with appropriately substituted molecules to form rings of various sizes. A common strategy involves the intramolecular cyclization of a molecule that contains both the amine nitrogen and a suitable leaving group, a process that is key to forming many heterocyclic structures. rsc.org Specific examples of heterocycles that can be synthesized from secondary amines include:
Imidazolones: Reaction with methyl α,α-disubstituted α-isocyanoacetates in the presence of a silver catalyst can yield 3,5,5-trisubstituted imidazolones.
β-Lactams: The amine can be incorporated into precursors for β-lactam (azetidin-2-one) synthesis, which are themselves valuable building blocks for more complex bioactive molecules.
This compound as an Intermediate in Industrial Chemical Processes (Academic Perspective)
From an academic standpoint, the structure of this compound suggests its potential as an intermediate in various industrial chemical processes. The combination of a reactive secondary amine functional group with two substantial lipophilic alkyl chains is key to its potential utility.
Amines and their derivatives are foundational in the production of a vast range of commercial products. researchgate.netmdpi.com this compound could serve as a precursor for:
Specialty Surfactants and Corrosion Inhibitors: The long alkyl chains provide hydrophobicity, while the amine can be quaternized or otherwise modified to introduce a hydrophilic headgroup. This amphiphilic character is essential for surfactants. Similarly, long-chain amines are known to adsorb onto metal surfaces, making them effective corrosion inhibitors.
Agrochemicals and Pharmaceuticals: The amine serves as a handle for introducing the N-butylhexyl moiety into larger, biologically active molecules. The lipophilicity conferred by the alkyl groups can be crucial for modulating a drug's ability to cross cell membranes.
Polymer Additives and Monomers: The amine could be used to synthesize polymer additives, such as light stabilizers or antistatic agents. If derivatized to contain a polymerizable group (e.g., an acrylate or vinyl group), it could be incorporated as a monomer to produce specialty polymers with tailored properties.
The synthesis of related compounds like N-ethyl-n-butylamine via catalytic amine disproportionation highlights the industrial interest in such secondary amines for producing value-added chemicals.
Catalytic Roles and Coordination Chemistry of N Butylhexan 1 Amine
N-butylhexan-1-amine as a Proton Acceptor in Organocatalytic Systems
In organocatalysis, secondary amines are fundamental in reactions that proceed through enamine or iminium ion intermediates. While direct studies detailing this compound's role are not extensively documented, its basicity allows it to function as a proton acceptor. In this capacity, it can participate in various acid-base catalyzed reactions. For instance, in reactions requiring a non-nucleophilic base to deprotonate a substrate or a catalyst, this compound could serve this purpose. Its efficacy would be influenced by its steric profile and basicity (pKa).
The role of secondary amines as catalysts is well-established in transformations like the Michael addition, aldol reactions, and Diels-Alder reactions. These reactions often proceed via an enamine intermediate formed between the amine catalyst and a carbonyl compound. The nucleophilicity and steric hindrance of the amine are critical factors in the efficiency and stereoselectivity of such reactions. While specific data for this compound is not available, the performance of similar secondary amines in such catalytic cycles provides a useful benchmark.
This compound in Transition Metal Coordination Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metal centers. The coordination of amines to metal ions is a cornerstone of coordination chemistry and catalysis, influencing the electronic and steric environment of the metal center and, consequently, its catalytic activity.
Ligand Properties and Coordination Modes
As a monodentate ligand, this compound would coordinate to a metal center through its nitrogen atom. The strength of the metal-nitrogen bond and the coordination geometry would depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the other ligands in the coordination sphere, and the reaction conditions. The butyl and hexyl substituents on the nitrogen atom introduce a degree of steric bulk, which can influence the number of amine ligands that can coordinate to a single metal center and can also affect the accessibility of the metal's active site in a catalytic complex.
The coordination of simple amines to transition metals is a fundamental interaction in many catalytic processes. These ligands can stabilize the metal center, and their electronic properties can modulate its reactivity. For example, the donation of the nitrogen lone pair to the metal can increase the electron density at the metal center, which can be beneficial in oxidative addition steps in a catalytic cycle.
Formation of Metal-Amine Complexes for Catalysis
Metal-amine complexes are pivotal in a wide array of catalytic transformations, including hydrogenation, hydroformylation, and C-N cross-coupling reactions. While there is a lack of specific examples for this compound, the behavior of analogous secondary amines in catalysis is well-documented. For instance, rhodium complexes with secondary amine ligands have been used in hydroaminomethylation reactions.
The general approach to forming such catalytic complexes involves reacting a suitable metal precursor with the amine ligand. The resulting complex can then be employed as a catalyst. The performance of the catalyst, in terms of activity and selectivity, is often fine-tuned by modifying the structure of the amine ligand. The steric and electronic properties of this compound would play a crucial role in defining the catalytic behavior of its metal complexes.
Below is a table illustrating the application of a related secondary amine, dibutylamine, in a catalytic reaction, which can serve as an analogue for the potential application of this compound.
| Catalyst | Substrate | Amine | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rh/graphite | Butyraldehyde | Dibutylamine | N-butylbutanamine | Data not specified | researchgate.net |
Design of Hybrid Catalysts Incorporating this compound (e.g., immobilized systems)
Hybrid catalysts, which combine the advantages of homogeneous and heterogeneous catalysis, are a significant area of research. Immobilizing a catalytically active species, such as a metal complex of this compound, onto a solid support can facilitate catalyst separation and recycling.
The amine functionality of this compound provides a handle for its covalent attachment to a variety of solid supports, such as silica, polymers, or carbon materials. This can be achieved through various chemical linkage strategies. Once immobilized, the this compound moiety can either act as a basic site for catalysis or serve as a ligand to anchor a catalytically active metal center.
Advanced Spectroscopic and Structural Characterization of N Butylhexan 1 Amine and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like N-butylhexan-1-amine. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional NMR spectra offer a fundamental assessment of the molecular structure by identifying the different chemical environments of the nuclei.
¹H NMR Spectroscopy : In proton NMR, the chemical shift of protons adjacent to the nitrogen atom (α-protons) is influenced by the atom's electron-withdrawing nature, causing them to appear downfield compared to other alkyl protons. libretexts.org The N-H proton signal in secondary amines is often broad and appears over a wide chemical shift range (δ 0.5-5.0 ppm), its position being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. ntu.edu.sg The addition of deuterium (B1214612) oxide (D₂O) to the sample results in the exchange of the N-H proton with deuterium, causing its signal to disappear from the spectrum, a useful method for confirming its identity. ntu.edu.sg
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons directly bonded to the nitrogen atom (α-carbons) are deshielded and resonate at a higher chemical shift (typically δ 30-60 ppm) compared to other aliphatic carbons. ntu.edu.sglibretexts.org The chemical shifts of the carbons become progressively more upfield as their distance from the nitrogen atom increases.
¹⁵N NMR Spectroscopy : As the nitrogen atom is the central heteroatom in amines, ¹⁵N NMR is a powerful, albeit less common, tool for characterization. The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. researchgate.net For secondary aliphatic amines, the ¹⁵N chemical shift typically falls within the range of δ 0 to 90 ppm relative to a nitromethane (B149229) standard. science-and-fun.de
The following table summarizes the expected chemical shifts for this compound based on established ranges for aliphatic amines. libretexts.orgntu.edu.sglibretexts.orgcompoundchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.
| Atom Position (Structure: CH₃-CH₂-CH₂-C¹H₂-NH-C¹'H₂-C²'H₂-C³'H₂-C⁴'H₂-C⁵'H₂-C⁶'H₃) | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| N-H | ¹H | 0.5 - 5.0 | broad singlet |
| C¹-H ₂ & C¹'-H ₂ (α-CH₂) | ¹H | 2.3 - 3.0 | triplet |
| C²-H ₂ & C²'-H ₂ (β-CH₂) | ¹H | 1.0 - 1.7 | multiplet |
| Other CH₂ | ¹H | 1.0 - 1.7 | multiplet |
| C⁶'-H ₃ & Butyl-CH₃ | ¹H | 0.8 - 1.0 | triplet |
| C¹ & C¹' (α-C) | ¹³C | 30 - 60 | CH₂ |
| C² & C²' (β-C) | ¹³C | Varies | CH₂ |
| Other CH₂ | ¹³C | Varies | CH₂ |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the butyl and hexyl chains to the nitrogen atom.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbons. For this compound, cross-peaks would connect the signals of adjacent methylene (B1212753) (CH₂) groups within both the butyl and hexyl chains, allowing for a sequential "walk" along each alkyl chain and confirming their integrity.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. An ¹H-¹³C HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, directly linking the proton signal to its corresponding carbon signal. This is the primary method for assigning the carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying connectivity across atoms with no directly attached protons, such as quaternary carbons or, in this case, the nitrogen atom. In an ¹H-¹⁵N HMBC spectrum, correlations would be observed between the ¹⁵N nucleus and the protons on the α-carbons (C¹-H₂ and C¹'-H₂) and potentially the β-carbons (C²-H₂ and C²'-H₂), definitively proving the N-butyl and N-hexyl linkages. researchgate.net
Dynamic NMR (DNMR) techniques can be used to study time-dependent processes in molecules. For secondary amines like this compound, two key dynamic processes are relevant:
Nitrogen Inversion : The nitrogen atom rapidly inverts its pyramidal geometry at room temperature. This process involves the nitrogen and its lone pair of electrons passing through a planar transition state. This inversion is typically too fast on the NMR timescale to be observed at room temperature, resulting in averaged signals for substituents on the nitrogen. At very low temperatures, this process can be slowed, potentially allowing for the observation of distinct signals for protons in diastereotopic environments.
Proton Exchange : The N-H proton can undergo rapid intermolecular exchange, especially in the presence of acidic or basic impurities or in protic solvents. libretexts.org This exchange is responsible for the characteristic broadness of the N-H signal and the lack of observable coupling to adjacent C-H protons. ntu.edu.sg Variable temperature NMR studies can be used to investigate the rate of this exchange; cooling the sample often slows the exchange rate, leading to a sharpening of the N-H signal and, in some cases, the resolution of its coupling to α-protons.
Mass Spectrometry (MS) for Reaction Intermediate Characterization and Complex Mixture Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ in the positive ion mode. nih.gov For this compound (M.W. 157.30 g/mol ), the parent ion would be observed at an m/z of approximately 158.31.
Tandem mass spectrometry (MS/MS) involves selecting this parent ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This is the most favorable pathway because it results in the formation of a stable, resonance-stabilized iminium ion.
For this compound, two primary α-cleavage pathways are possible:
Loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a fragment ion at m/z 114.
Loss of a pentyl radical (•C₅H₁₁) from the hexyl chain, leading to a fragment ion at m/z 86.
The relative abundance of these fragment ions depends on which alkyl group is preferentially lost; typically, the largest possible radical is lost most readily. miamioh.edu
Table 2: Predicted ESI-MS/MS Fragmentation for this compound This is an interactive table. Click on the headers to sort.
| Ion | Predicted m/z | Identity/Origin |
|---|---|---|
| [M+H]⁺ | 158.31 | Protonated Parent Molecule |
| [M+H - C₃H₇]⁺ | 114.13 | α-cleavage: Loss of propyl radical from butyl chain |
The characterization of adducts, for example from the reaction of the amine with an electrophile, would be readily achieved by ESI-MS. The resulting [Adduct+H]⁺ ion would be observed at a higher m/z, and its MS/MS spectrum would provide structural information about how and where the adduction occurred. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique ideal for separating and identifying volatile compounds in a mixture. labrulez.com this compound, being a relatively volatile liquid, is well-suited for GC-MS analysis. nist.gov The compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase, and its retention time is recorded.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. acdlabs.com
The EI mass spectrum of this compound would be expected to show:
A molecular ion (M⁺•) at m/z 157, which may be weak or absent due to extensive fragmentation. As the molecule contains one nitrogen atom, its molecular weight is odd, consistent with the Nitrogen Rule. libretexts.org
The base peak (most intense peak) is often the result of α-cleavage. The fragment at m/z 86 (from loss of a pentyl radical) or m/z 114 (from loss of a propyl radical) would be prominent.
A series of smaller fragment ions corresponding to the further loss of alkyl fragments (e.g., ethylene) from the primary fragment ions.
GC-MS is highly effective for analyzing reaction mixtures, for example, to monitor the progress of a synthesis involving this compound or to identify it as a component in an environmental or industrial sample. waters.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Deuterium oxide |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods provide a detailed fingerprint of its structural features, particularly the confirmation of functional groups and the nature of its chemical bonds.
As a secondary amine, the vibrational spectrum of this compound is characterized by specific absorptions and scattering signals corresponding to the stretching and bending of its various bonds, including N-H, C-N, C-H, and C-C.
Vibrational Modes of this compound:
The key vibrational modes for this compound are identified within distinct regions of the electromagnetic spectrum.
N-H Vibrations: The most characteristic vibration for a secondary amine is the N-H stretch. spectroscopyonline.com In the IR spectrum, this appears as a single, typically weak to moderate band. orgchemboulder.comspcmc.ac.in For aliphatic secondary amines like this compound, this stretching vibration is expected in the 3350-3310 cm⁻¹ region. orgchemboulder.comspcmc.ac.in Hydrogen bonding in liquid or concentrated samples can shift this absorption to lower frequencies by approximately 100 cm⁻¹. libretexts.org Another important N-H vibration is the out-of-plane bend, often called the N-H wag. This produces a strong, broad band in the IR spectrum, typically observed between 910 and 665 cm⁻¹. spectroscopyonline.comorgchemboulder.com For secondary amines specifically, this peak is often found in the 750 to 700 cm⁻¹ range. spectroscopyonline.com
C-H Vibrations: The molecule contains both butyl and hexyl alkyl chains, resulting in prominent C-H stretching and bending vibrations. Strong absorptions in the 2950-2850 cm⁻¹ region of the IR spectrum are characteristic of the asymmetric and symmetric stretching of C-H bonds in methylene (CH₂) and methyl (CH₃) groups. ucla.edu C-H bending vibrations (scissoring, rocking, and twisting) appear in the 1470-1365 cm⁻¹ range.
C-N Vibrations: The stretching of the C-N bond in aliphatic amines gives rise to medium or weak bands in the IR spectrum. orgchemboulder.com For secondary aliphatic amines, the asymmetric C-N-C stretching peak is typically found between 1180 and 1130 cm⁻¹. spectroscopyonline.comaip.org These absorptions can be coupled with other vibrations, making definitive assignment complex. spcmc.ac.in
The following interactive table summarizes the expected vibrational frequencies for this compound in both IR and Raman spectra.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Signal | Intensity |
| N-H Stretch | 3350 - 3310 | Weak | Weak to Medium |
| C-H Asymmetric Stretch | ~2960 - 2950 | Strong | Strong |
| C-H Symmetric Stretch | ~2870 - 2850 | Strong | Strong |
| C-H Scissoring Bend | ~1470 - 1450 | Medium | Medium |
| C-N-C Asymmetric Stretch | 1180 - 1130 | Medium | Medium to Weak |
| N-H Wagging Bend | 910 - 665 | Weak | Strong, Broad (IR) |
Analysis of Adducts:
When this compound forms adducts, for instance with metal ions or Lewis acids like sulfur dioxide, significant changes in its vibrational spectrum can be observed. nii.ac.jp The formation of a coordinate bond involving the lone pair of electrons on the nitrogen atom alters the electronic distribution and bond strengths within the amine molecule.
Shifts in N-H Frequencies: Upon adduct formation, the N-H stretching frequency often shifts. If the amine acts as a proton acceptor (e.g., in a salt), the N-H bond can be protonated to form an NH₂⁺ group. This results in the appearance of new, strong, and broad absorption bands in the IR spectrum, typically in the 1620 to 1560 cm⁻¹ region, which are characteristic of NH₂⁺ deformation vibrations. cdnsciencepub.comresearchgate.net The N-H stretching bands also shift considerably to lower frequencies. cdnsciencepub.com
Changes in C-N Frequencies: The C-N stretching frequency is also sensitive to adduct formation. researchgate.net Coordination through the nitrogen atom can strengthen or weaken the adjacent C-N bonds, leading to a shift in their vibrational frequencies. This shift provides valuable information about the nature and strength of the interaction in the adduct. nii.ac.jp
The table below outlines the typical shifts observed in the vibrational frequencies of this compound upon the formation of an adduct.
| Vibrational Mode | Frequency in Free Amine (cm⁻¹) | Frequency in Adduct (cm⁻¹) | Reason for Shift |
| N-H Stretch | 3350 - 3310 | Lower Frequency | Change in bond polarity and strength upon coordination/protonation. |
| C-N Stretch | 1250 - 1020 | Shifted (Higher or Lower) | Alteration of bond order due to electron donation from nitrogen. |
| NH₂⁺ Deformation | N/A | 1620 - 1560 | Formation of a new functional group (secondary ammonium (B1175870) ion). |
Raman spectroscopy is particularly useful for studying these adducts, especially in aqueous solutions where the strong IR absorption of water can obscure key spectral regions. ondavia.com The symmetric vibrations of the alkyl chains are often strong in the Raman spectrum, providing a stable reference, while changes in the N-H and C-N regions offer insight into the amine's interaction with other species. researchgate.net
Computational and Theoretical Investigations of N Butylhexan 1 Amine
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are a powerful tool for predicting the behavior of molecules, offering highly accurate data on molecular systems. rsdjournal.org These methods, rooted in the theory of electronic structure, allow for a detailed understanding of a molecule's geometry and electronic characteristics. rsdjournal.org
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry of compounds like N-butylhexan-1-amine in their ground state. irjweb.com DFT calculations can provide theoretical structural parameters that are often in close agreement with experimental data. physchemres.org
| Property | Description |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule as determined by DFT calculations. |
| Bond Lengths | The calculated distances between bonded atoms (e.g., C-N, C-C, C-H, N-H). |
| Bond Angles | The calculated angles between adjacent bonds (e.g., C-N-C, C-C-C). |
| Dihedral Angles | The calculated angles between planes through two sets of three atoms, defining the molecule's conformation. |
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. ossila.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability, reactivity, and electrical transport properties. ossila.comresearchgate.net A smaller gap suggests a molecule is more reactive, or "softer," while a larger gap indicates greater stability, or "hardness". researchgate.net
In the context of this compound, a HOMO-LUMO analysis performed using DFT would reveal the distribution and energy levels of these frontier orbitals. This information provides insights into the regions of the molecule most likely to participate in chemical reactions. For example, the analysis can show where the electron density is concentrated for both the HOMO and LUMO, indicating potential sites for electrophilic and nucleophilic attack. physchemres.org
Table of Key FMO Parameters:
| Parameter | Symbol | Description |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ΔE | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). |
| Chemical Hardness | η | A measure of resistance to change in electron distribution. |
| Chemical Potential | μ | Related to the electronegativity of the molecule. |
| Electrophilicity Index | ω | A measure of the molecule's ability to accept electrons. |
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org These theoretical predictions can be a powerful tool in the structural elucidation of organic molecules by comparing calculated spectra to experimental ones. rsc.org The accuracy of these predictions has been significantly improved through the development of advanced computational techniques and machine learning algorithms. nih.govarxiv.org
For this compound, calculating the ¹H and ¹³C NMR chemical shifts would involve using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net The predicted chemical shifts are sensitive to the molecule's conformation and electronic environment. libretexts.org Factors such as the proximity to the electronegative nitrogen atom and the flexibility of the butyl and hexyl chains will influence the chemical shifts of the various protons and carbons in the molecule. libretexts.org Comparing these predicted values with experimental data can help to confirm the structure and assign specific resonances. researchgate.net
Example of Predicted ¹H NMR Chemical Shifts for a Hypothetical Similar Amine:
| Proton | Predicted Chemical Shift (ppm) |
| Hα (next to N) | ~2.6 |
| Hβ | ~1.5 |
| Hγ, Hδ, Hε | ~1.3 |
| Hω (terminal CH₃) | ~0.9 |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates. pitt.edu This allows for a detailed, molecular-level understanding of how chemical transformations occur. pitt.edu
DFT calculations are a powerful tool for mapping out the potential energy surface of a reaction, which helps in elucidating the most likely reaction pathway. scielo.brnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed profile of the reaction. scielo.brnih.gov
For reactions involving this compound, such as nucleophilic substitution or addition reactions, DFT could be used to model the step-by-step process. For example, in a hypothetical aminolysis reaction, DFT could help determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the respective transition states. chemrxiv.org The calculations would also reveal the geometry of the transition state, providing crucial information about the bond-making and bond-breaking processes. chemrxiv.org
Computational methods can provide valuable kinetic and thermodynamic data for chemical reactions. nih.gov By calculating the activation energies (the energy barrier from reactant to transition state), one can predict the reaction rates. scielo.br Similarly, by calculating the difference in the free energies of the reactants and products, the thermodynamics of the reaction can be determined. nrel.gov
Table of Computational Thermodynamic and Kinetic Parameters:
| Parameter | Symbol | Description |
| Activation Energy | Eₐ or ΔG‡ | The energy barrier that must be overcome for a reaction to occur. |
| Enthalpy of Reaction | ΔH | The change in heat content during a reaction. |
| Entropy of Reaction | ΔS | The change in disorder during a reaction. |
| Gibbs Free Energy of Reaction | ΔG | The overall energy change of a reaction, determining its spontaneity. |
Molecular Dynamics Simulations and Conformational Analysis
While specific molecular dynamics (MD) simulations and detailed conformational analyses for this compound are not extensively available in publicly accessible scientific literature, the principles of these computational methods can be applied to understand its behavior. MD simulations offer a powerful lens to observe the motion and interactions of atoms and molecules over time, providing a detailed picture of molecular behavior. nih.govnih.gov For a molecule like this compound, with its flexible alkyl chains, conformational analysis is key to understanding its physical and chemical properties. libretexts.orggmu.edu This analysis involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds and determining their relative energies. bkcc.ac.in
The most stable conformers will be those that minimize steric and torsional strains. cutm.ac.in For this compound, this would involve rotations around the various C-C and C-N bonds. The long butyl and hexyl chains allow for a multitude of possible conformations, from fully extended (anti-periplanar) to more compact, folded (gauche) arrangements. libretexts.orgmasterorganicchemistry.com The anti-conformation, where the large alkyl groups are positioned 180° from each other, is generally the most stable due to minimized steric hindrance. libretexts.org Gauche interactions, where these groups are at a 60° dihedral angle, introduce steric strain and are therefore higher in energy. masterorganicchemistry.com
Solvent Effects on Molecular Behavior
The behavior of this compound in a solution is significantly influenced by the surrounding solvent molecules. rsc.org Solvent effects can alter conformational preferences, reaction kinetics, and the thermodynamics of molecular processes. acs.org MD simulations are particularly well-suited to probe these solvent-solute interactions at a molecular level. acs.orguregina.ca
The nature of the solvent—whether it is polar or non-polar, protic or aprotic—will dictate the types of intermolecular forces at play. In a non-polar solvent like hexane, the dominant interactions would be van der Waals forces (specifically London dispersion forces), which would favor the extended, anti-conformations of the alkyl chains to maximize favorable interactions along their lengths. libretexts.orgmsu.edu
In a polar solvent, such as water or ethanol, the situation becomes more complex. The polar solvent molecules can interact with the lone pair of electrons on the nitrogen atom of the amine through dipole-dipole interactions and, in the case of protic solvents, through hydrogen bonding. msu.edulibretexts.org These strong interactions can stabilize certain conformations over others. For instance, the solvent may preferentially solvate the amine group, potentially influencing the orientation of the alkyl chains. Computational studies on other secondary amines have shown that explicit solvent coordination can significantly lower activation barriers for reactions. rsc.org
The table below, based on general principles of intermolecular forces and computational studies of similar amines, illustrates the expected dominant interactions and their potential impact on the molecular behavior of this compound in different solvents.
| Solvent | Solvent Type | Dominant Intermolecular Interactions with this compound | Expected Effect on Molecular Behavior |
| Hexane | Non-polar | London Dispersion Forces | Promotes extended alkyl chain conformations; good solubility. |
| Dichloromethane | Polar Aprotic | Dipole-Dipole Interactions, London Dispersion Forces | Solvation of the amine group; may slightly alter conformational equilibrium. |
| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole Interactions, London Dispersion Forces | Strong solvation of the amine group via hydrogen bonding, potentially influencing reactivity and conformational preferences. nih.gov |
| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole Interactions, London Dispersion Forces | Strong hydrogen bonding with the amine group; hydrophobic effect may cause aggregation or specific folding of the alkyl chains. acs.org |
This table is illustrative and based on established principles of solvent effects on amines. Specific simulation data for this compound is not available.
Interactions with Other Chemical Species
The way this compound interacts with other chemical species is fundamental to its reactivity and its role in various chemical processes. Computational chemistry provides tools to study these interactions, including the formation of intermediates and transition states in chemical reactions. wikipedia.organl.govschrodinger.com
This compound, as a secondary amine, can act as a nucleophile or a base. Its reactivity is dictated by the electron-rich nitrogen atom and the steric hindrance provided by the butyl and hexyl groups. Theoretical studies on similar long-chain amines, such as dihexylamine, have been conducted to understand their role in processes like hydrodenitrogenation over catalysts. ethz.ch These studies investigate how the amine adsorbs onto a catalyst surface and the subsequent bond-breaking and bond-forming steps.
The non-covalent interactions of this compound are also crucial. mdpi.comgatech.edu It can form hydrogen bonds with hydrogen bond donors, and its alkyl chains can participate in hydrophobic interactions. These interactions are critical in contexts such as its potential use as a demulsifying agent or in the formation of molecular assemblies. arabjchem.org For example, theoretical studies on amine-functionalized polymers have shown how the structure of the amine influences its interaction with water-in-oil emulsions. arabjchem.org
A molecular dynamics simulation could model the interaction of this compound with a specific chemical species, for instance, an acid. The simulation would show the proton transfer from the acid to the amine, forming an ammonium (B1175870) salt. The simulation could also provide insights into how the resulting ion pair interacts with the solvent and other surrounding molecules.
The following table summarizes hypothetical interaction energies for this compound with different types of chemical species, derived from general knowledge of intermolecular forces. These values are illustrative due to the lack of specific experimental or computational data for this compound.
| Interacting Species | Type of Interaction | Estimated Interaction Energy (kcal/mol) | Significance |
| Propanoic Acid | Proton Transfer / Hydrogen Bonding | > 20 (for proton transfer) | Formation of an ammonium salt, indicating strong acid-base reaction. |
| Water | Hydrogen Bonding | 3-5 | Solvation in aqueous media, affects solubility and conformation. libretexts.org |
| Hexane | London Dispersion Forces | 1-2 | Governs behavior in non-polar environments. libretexts.org |
| Metal Surface (e.g., Platinum) | Adsorption / Dative Bonding | Variable, can be significant | Important for catalytic applications. ethz.ch |
Note: The interaction energies are estimates based on typical values for these types of interactions and are not the result of specific calculations for this compound.
Environmental Dynamics and Chemical Transformation of N Butylhexan 1 Amine
Abiotic Degradation Pathways in the Environment
Abiotic degradation processes, such as oxidation by atmospheric radicals and reactions with water or light, play a significant role in the environmental transformation of chemical compounds.
Atmospheric Oxidation by Hydroxyl Radicals
Biotic Degradation Mechanisms
Biotic degradation, primarily mediated by microorganisms, is a crucial process for the removal of organic compounds from the environment.
Microbial Metabolism and Biotransformation Pathways
Aliphatic amines are generally considered biodegradable by various aerobic bacteria, including species of Arthrobacter and Pseudomonas le.ac.uknih.govresearchgate.net. While specific metabolic pathways for N-butylhexan-1-amine have not been extensively documented, general mechanisms for secondary amine biodegradation are known. These can involve processes such as dealkylation and oxidation. For instance, the cyclic secondary amine morpholine (B109124) is known to be degraded by aerobic bacteria, with ammonia (B1221849) being released as a byproduct researchgate.net. The structure of this compound, with its alkyl chains attached to the nitrogen atom, suggests it would be susceptible to microbial enzymatic attack, potentially through pathways involving oxidation or dealkylation.
Identification of Biodegradation Products
The biodegradation of amines can result in a variety of intermediate and end products, depending on the specific microbial consortia and metabolic pathways involved. Common biodegradation products can include ammonia, simpler amines, aldehydes, and carboxylic acids nih.govfrontiersin.orgoup.com. For example, the degradation of more complex nitrogenous compounds can yield aniline (B41778) as an intermediate, which is further mineralized to carbon dioxide and water frontiersin.org. The release of ammonia is a common outcome of amine biodegradation, as it represents the nitrogen atom from the amine group researchgate.net.
Fate and Transport in Environmental Compartments
The environmental fate and transport of this compound are governed by its physical-chemical properties, which dictate its partitioning among air, water, soil, and biota.
Table 8.3.1: Key Physical-Chemical Properties of this compound
| Property | Value | Source | Notes |
| Molecular Formula | C10H23N | ccsnorway.comrsc.org | |
| Molecular Weight | ~157.3 g/mol | ccsnorway.comrsc.org | |
| LogP (Octanol-Water Partition Coeff.) | 3.34730 | rsc.org | Indicates moderate hydrophobicity; potential for soil/sediment partitioning. |
| Physical State | Solid | ccsnorway.com | |
| Water Solubility | Not specified | LogP suggests lower solubility than miscible primary amines; insoluble for related secondary amine acs.orgnih.gov. | |
| Vapor Pressure | Not specified | Related secondary amine has high estimated vapor pressure nih.gov; solid form suggests lower volatility. | |
| Koc (Soil Adsorption Coeff.) | Not specified | ||
| Henry's Law Constant | Not specified |
Environmental Partitioning:
Based on its moderate LogP value of 3.34730, this compound is expected to exhibit moderate partitioning behavior. It is likely to distribute between aqueous phases and organic matter in soil and sediment. The moderate hydrophobicity suggests a potential for bioaccumulation in organisms, though specific data are lacking.
The vapor pressure of this compound is not explicitly reported. However, if it is a solid at room temperature, its vapor pressure would likely be lower than that of liquid amines. If present in the atmosphere, it would be subject to rapid oxidation by hydroxyl radicals nilu.com.
In aquatic environments, its fate would be influenced by its water solubility and potential for biodegradation. In soil, adsorption to organic carbon (Koc) would be a key factor in its mobility, but this value is not available. Amines can also adsorb to soil particles through electrostatic interactions, particularly in their protonated forms at lower pH values.
Compound List:
this compound
Advanced Analytical Approaches for N Butylhexan 1 Amine in Chemical Research
Chromatographic Techniques for Separation and Quantification in Complex Research Mixtures
Chromatographic methods are central to the analysis of N-butylhexan-1-amine, providing the necessary separation from other components in intricate matrices. The choice of technique often depends on the volatility of the amine and the complexity of the sample.
Gas Chromatography (GC) for Volatile Amine Analysis
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netlabrulez.com However, the direct analysis of aliphatic amines like this compound by GC can be problematic due to their polarity, which often leads to peak tailing and adsorption on the column. labrulez.commdpi.com To overcome these issues, derivatization is a crucial step. researchgate.netmdpi.com
Derivatization in GC analysis of amines serves to increase their volatility and reduce their polarity, leading to improved peak shape and separation. researchgate.net Common derivatization strategies for primary and secondary amines include acylation, silylation, and the formation of carbamates. researchgate.netchemcoplus.co.jp Acylation, for instance, involves the addition of an acyl group, which improves volatility and chemical stability. researchgate.net Reagents like pentafluorobenzoyl chloride (PFBOC) can react with secondary amines to form stable derivatives suitable for GC analysis. researchgate.net Another approach is the use of chloroformate reagents, such as propyl chloroformate, which react with primary and secondary amines to form carbamates. phenomenex.com
The choice of detector in GC is also critical for achieving the desired sensitivity and selectivity. While a flame ionization detector (FID) is a common general-purpose detector, more specific detectors like the nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can provide enhanced selectivity and structural information. researchgate.net For halogenated derivatives, an electron capture detector (ECD) offers high sensitivity. mdpi.com
Table 1: GC Derivatization Reagents for Secondary Amines
| Derivatizing Reagent | Derivative Formed | Advantages |
| Pentafluorobenzoyl chloride (PFBOC) | Acyl derivative | Enhanced stability and reaction kinetics in water. researchgate.net |
| Propyl chloroformate | Carbamate (B1207046) | Targets primary and secondary amines. phenomenex.com |
| Pentafluorobenzenesulfonyl chloride (PFBSC) | Sulfonamide | Forms halogenated derivatives with high ECD sensitivity. mdpi.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl derivative | Versatile, but may not be as effective for secondary amines as for primary amines and other functional groups. sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC) for Derivatized Amine Analysis
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. thermofisher.comrsc.org For aliphatic amines like this compound, which lack a strong chromophore, pre-column derivatization is essential for detection by common HPLC detectors such as UV-Vis or fluorescence detectors. thermofisher.comresearchgate.net
Derivatization for HPLC analysis involves attaching a chromophoric or fluorophoric tag to the amine molecule. thermofisher.comresearchgate.net This not only enables sensitive detection but can also improve the chromatographic retention and separation of the analyte. thermofisher.com A variety of reagents are available for the derivatization of secondary amines. 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that reacts with both primary and secondary amines to form highly fluorescent derivatives. thermofisher.comtandfonline.com This allows for sensitive detection using a fluorescence detector. thermofisher.com Other reagents include 2,4-dinitrofluorobenzene (DNFB) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl), which form UV-absorbing derivatives. thermofisher.com
The separation in HPLC is typically achieved using a reversed-phase column, where the derivatized, less polar amine is retained and separated based on its hydrophobicity. tandfonline.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
Table 2: Common HPLC Derivatization Reagents for Secondary Amines
| Derivatizing Reagent | Detection Method | Key Features |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence, UV | Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comtandfonline.comlibretexts.org |
| 2,4-dinitrofluorobenzene (DNFB) | UV-Vis | Reacts with primary and secondary amines. thermofisher.comlibretexts.org |
| 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) | Fluorescence, UV | Forms fluorescent dansyl derivatives with primary and secondary amines. thermofisher.comoeno-one.eu |
| 2-naphthalenesulfonyl chloride (NSCl) | UV | Used for the derivatization of secondary amines, with detection at 254 nm. nih.gov |
| 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | Fluorescence, UV-Vis | Reacts with amines to form strongly fluorescent derivatives. nih.govmdpi.comtandfonline.com |
Capillary Electrophoresis (CE) for Amine Separations
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. nih.gov Due to their basic nature, aliphatic amines are protonated in acidic buffers and can be separated as cations. nih.gov However, similar to HPLC, direct detection of underivatized amines is difficult due to the lack of a chromophore. nih.gov
Indirect UV detection is one approach for analyzing underivatized amines, where a chromophore is added to the background electrolyte. nih.gov A more sensitive method involves derivatization to introduce a detectable tag. nih.gov Reagents like 9-fluorenyl methyl chloroformate (FMOC-Cl) can be used for pre-column derivatization, allowing for sensitive detection of the resulting derivatives. rsc.org Non-aqueous capillary electrophoresis (NACE) has also been explored for the separation of aliphatic amines, offering potential advantages in certain applications. rsc.orgresearchgate.netnih.gov
Spectroscopic Detection Methods in Research Contexts
Spectroscopic detectors are commonly coupled with chromatographic techniques to provide sensitive and selective quantification of this compound derivatives.
UV/Vis Detection of Derivatized this compound
UV/Vis detection is a widely used and cost-effective method in HPLC. libretexts.org Following derivatization with a suitable reagent that introduces a chromophore, this compound can be readily detected. researchgate.net For example, derivatization with 2,4-dinitrofluorobenzene (DNFB) or phenyl isothiocyanate (PITC) yields products with strong UV absorbance. thermofisher.comrsc.org The selection of the derivatizing agent will determine the optimal wavelength for detection. For instance, derivatives of 4-chloro-7-nitrobenzofurazan (chloro-NBD) have absorbance maxima around 470 nm. nih.gov Similarly, derivatives of 9-fluorenylmethyl chloroformate (FMOC-Cl) can be detected by UV at approximately 265 nm. libretexts.orgrsc.org
Fluorescence Detection Strategies
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV/Vis detection. libretexts.org This method is particularly advantageous for trace analysis of this compound in complex samples. The strategy relies on derivatizing the amine with a fluorogenic reagent. researchgate.net
A prominent example is the use of 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with secondary amines to produce highly fluorescent derivatives. thermofisher.comlibretexts.org The resulting derivative of this compound can be excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. For instance, FMOC derivatives can be excited at 265 nm with emission detected at 340 nm. libretexts.org Another reagent, 4-chloro-7-nitrobenzofurazan (NBD-Cl), also forms strongly fluorescent products with amines, which can be detected with high sensitivity. mdpi.comtandfonline.com The development of novel fluorescent probes continues to expand the possibilities for sensitive amine detection. nih.govrsc.orgmedchemexpress.com
Sample Preparation Strategies for this compound in Complex Research Matrices
The accurate and sensitive determination of this compound in complex research matrices, such as environmental, biological, or food samples, presents significant analytical challenges. helsinki.figoogle.com These matrices often contain a multitude of interfering compounds, and the target analyte may be present at trace levels. researchgate.net Therefore, robust sample preparation is a critical and indispensable step prior to instrumental analysis. The primary goals of sample preparation are to isolate this compound from the sample matrix, concentrate it to a detectable level, and convert it into a form that is compatible with the chosen analytical system. thermofisher.comsigmaaldrich.com Effective sample preparation enhances method sensitivity, improves accuracy and precision, and protects the analytical instrumentation from contamination, thereby extending its operational lifetime. thermofisher.com Strategies typically involve a combination of extraction, enrichment, and sometimes chemical derivatization to improve the analyte's chromatographic behavior and detectability. helsinki.firesearchgate.net
Extraction and Enrichment Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Microextraction)
Extraction and enrichment are foundational steps designed to selectively isolate this compound from its matrix and increase its concentration. phenomenex.com The choice of technique depends on the analyte's properties, the nature of the sample matrix, and the required detection limits.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for purifying and concentrating analytes from liquid samples. sigmaaldrich.com The method involves passing the sample through a cartridge or disk containing a solid adsorbent (the stationary phase). This compound is retained on the sorbent while the bulk of the matrix components passes through. sigmaaldrich.com Subsequently, the analyte is recovered by eluting it from the sorbent with a small volume of a suitable solvent. phenomenex.com
For a basic compound like this compound, several SPE strategies can be employed. Reversed-phase SPE can be used to retain the moderately non-polar amine from an aqueous sample. More commonly, ion-exchange SPE is utilized. Strong cation-exchange (SCX) sorbents, which feature functional groups like benzenesulfonic acid, are particularly effective at retaining protonated amines from acidified samples. lcms.czobrnutafaza.hr The analyte can then be eluted by using a solvent containing a base to neutralize the amine, disrupting the ionic interaction.
Table 1: Examples of Solid-Phase Extraction Sorbents for Amine Analysis
| Sorbent Type | Functional Group | Mechanism of Action | Typical Application for Amines |
|---|---|---|---|
| Polymeric Reversed-Phase | Divinylbenzene, N-vinylpyrrolidone | Hydrophobic and polar interactions | Extraction of polar and non-polar analytes, including amines, from aqueous samples. lcms.cz |
| Strong Cation Exchange (SCX) | Benzenesulfonic Acid or Propylsulfonic Acid | Ion exchange | Selective retention of basic compounds like protonated primary and secondary amines. phenomenex.comobrnutafaza.hr |
| Silica Gel | Silanol groups (Si-OH) | Adsorption (Normal Phase) | Used for separating analytes based on polarity from non-aqueous solvents. cdc.gov |
| Primary Secondary Amine (PSA) | Primary and secondary amine groups | Anion exchange and normal phase | Used as a cleanup sorbent in dispersive SPE to remove interferences like fatty acids and sugars. nih.gov |
Liquid-Liquid Microextraction (LLME)
Miniaturized liquid-liquid extraction techniques, collectively known as liquid-liquid microextraction (LLME), have gained prominence as environmentally friendly alternatives to traditional LLE. These methods drastically reduce the consumption of organic solvents. nih.govnih.gov
One such technique is Dispersive Liquid-Liquid Microextraction (DLLME) . In DLLME, a mixture of a small volume of extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. helsinki.fi This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for rapid mass transfer of the analyte. amecj.com After extraction, the phases are separated by centrifugation, and a small volume of the extraction solvent containing the concentrated analyte is collected for analysis.
Another variation is Vortex-Assisted Liquid-Liquid Microextraction (VALLME) , which can be combined with derivatization. In this approach, a water-immiscible extraction solvent containing a derivatizing agent is added to the aqueous sample, and vigorous vortexing is used to disperse the solvent and facilitate simultaneous extraction and derivatization. nih.govnih.gov For instance, butyl chloroformate as a derivatization agent can be mixed with an extraction solvent to concurrently extract and convert primary and secondary amines into their corresponding carbamates, which have improved chromatographic properties. nih.gov
Derivatization Techniques for Enhanced Analytical Performance
Direct analysis of aliphatic amines like this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be problematic. Their high polarity can lead to poor peak shapes (tailing) on common GC columns, and their lack of a strong chromophore or fluorophore makes sensitive detection by UV or fluorescence detectors difficult. sigmaaldrich.comgoogle.com Derivatization is a chemical modification process that converts the analyte into a derivative with more favorable properties for analysis. iu.edu This process aims to increase volatility and thermal stability for GC analysis or to introduce a UV-absorbing or fluorescent tag for HPLC analysis. researchgate.netthermoscientific.fr
Acylation is one of the most common derivatization strategies for primary and secondary amines. researchgate.netiu.edu Reagents such as alkyl chloroformates are frequently employed. For example, isobutyl chloroformate or butyl chloroformate reacts with amines in a straightforward and rapid manner to form stable carbamate derivatives. nih.govnih.gov These derivatives are less polar and more volatile, making them well-suited for GC-MS analysis. nih.gov Another widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which attaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine, enabling sensitive detection by HPLC with fluorescence detection. thermoscientific.fr
Other reagents used for amine derivatization include dansyl chloride and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which also yield fluorescent derivatives. helsinki.firesearchgate.net The choice of derivatization reagent depends on the specific amine, the analytical technique being used, and the sample matrix. researchgate.net For instance, methods have been developed for the sequential derivatization of primary amines with o-phthalaldehyde (B127526) (OPA) and secondary amines with FMOC-Cl within the same automated pre-column derivatization program. thermoscientific.fr
Table 2: Common Derivatization Reagents for the Analysis of Amines
| Derivatization Reagent | Abbreviation | Target Analyte(s) | Analytical Technique | Derivative Properties |
|---|---|---|---|---|
| Isobutyl Chloroformate | - | Primary and Secondary Amines | GC-MS | Forms stable and volatile carbamate derivatives. nih.gov |
| Butyl Chloroformate | - | Primary and Secondary Amines | GC-FID | Forms carbamate derivatives suitable for GC analysis. nih.gov |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | HPLC-FLD | Produces highly fluorescent derivatives. thermoscientific.fr |
| Dansyl Chloride | DNS-Cl | Primary and Secondary Amines | HPLC-FLD/UV | Yields fluorescent and UV-active derivatives. helsinki.fi |
| o-Phthalaldehyde | OPA | Primary Amines | HPLC-FLD | Reacts with a thiol to form fluorescent isoindole derivatives. thermoscientific.fr |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary and Secondary Amines | HPLC-FLD/UV | Forms fluorescent and colored derivatives. researchgate.net |
Q & A
Q. What are the recommended synthetic routes for N-butylhexan-1-amine, and how do reaction conditions influence yield?
this compound can be synthesized via reductive amination, analogous to methods used for structurally similar amines like N-butylaniline (CAS 30278-08-1). For example, Pd/NiO catalysts under hydrogen atmospheres at 25°C have achieved >95% yields for N-butylaniline . Key variables include:
- Catalyst selection : Pd/NiO offers high efficiency, but Ni-based or Raney Ni catalysts may also apply.
- Temperature : Room temperature (25°C) minimizes side reactions.
- Purification : Filtration and evaporation are standard for isolating primary amines .
Q. How should this compound be characterized to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify alkyl chain integration and amine proton environments. For example, N-butylaniline derivatives show distinct shifts at δ 1.2–1.6 ppm (alkyl protons) and δ 2.6–3.0 ppm (amine-adjacent CH) .
- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (CHN, exact mass 157.183 g/mol) .
- Elemental analysis : Validate C, H, and N percentages against theoretical values.
Q. What safety protocols are critical when handling this compound?
While direct safety data for this compound are limited, analogous amines require:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Collect spills with inert absorbents and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve selectivity in this compound synthesis?
Compare catalyst performance using kinetic and thermodynamic analyses:
- Pd/NiO vs. homogeneous catalysts : Pd/NiO enables ambient-temperature hydrogenation with near-quantitative yields, while homogeneous catalysts (e.g., Ru complexes) may require higher temperatures but offer tunable stereoselectivity .
- Solvent effects : Polar aprotic solvents (DMF, toluene) enhance reaction rates by stabilizing intermediates .
- Substrate ratios : A 1:1.2 amine-to-aldehyde ratio minimizes unreacted starting material .
Q. What analytical strategies resolve contradictions in reported physicochemical properties of this compound?
Address discrepancies (e.g., boiling point, solubility) through:
- Reproducibility studies : Standardize measurement conditions (e.g., DSC for melting points, HPLC for purity).
- Computational modeling : DFT calculations to predict properties like logP (octanol-water partition coefficient) and compare with experimental data .
- Inter-laboratory validation : Collaborate to harmonize protocols, as seen in nitrosamine risk assessments .
Q. Could this compound serve as a solvent or catalyst in CO2_22 capture applications?
Evaluate its potential using criteria from amine-based CO capture research:
- Kinetic reactivity : Test absorption rates in simulated flue gas (e.g., 10–15% CO mixtures) and compare with benchmark amines like monoethanolamine (MEA).
- Degradation resistance : Monitor stability under oxidative conditions (e.g., 80°C, O-rich environments) .
- Regeneration energy : Measure desorption enthalpy via calorimetry to assess energy efficiency .
Q. How do structural modifications of this compound impact its reactivity in nucleophilic substitution reactions?
Design experiments to probe:
- Steric effects : Introduce branching in the hexyl/butyl chains to assess access to the amine lone pair.
- Electronic effects : Attach electron-withdrawing/donating groups to modulate nucleophilicity, as demonstrated in naphthylamine derivatives .
- Solvent polarity : Correlate reaction rates (e.g., with benzyl chloride) in solvents like DMSO vs. hexane.
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
